molecular formula C16H24O B12651925 2,4,6-Tripropylbenzaldehyde CAS No. 94199-92-5

2,4,6-Tripropylbenzaldehyde

Cat. No.: B12651925
CAS No.: 94199-92-5
M. Wt: 232.36 g/mol
InChI Key: XLBMUNUEKHFEFL-UHFFFAOYSA-N
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Description

2,4,6-Tripropylbenzaldehyde is a synthetic aromatic aldehyde characterized by a benzaldehyde core substituted with three propyl groups at the 2-, 4-, and 6-positions of the benzene ring. The compound’s structure combines the electrophilic aldehyde functional group with bulky, electron-donating alkyl substituents, which significantly influence its physical and chemical properties. Potential applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where steric and electronic effects of substituents are critical .

Properties

CAS No.

94199-92-5

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2,4,6-tripropylbenzaldehyde

InChI

InChI=1S/C16H24O/c1-4-7-13-10-14(8-5-2)16(12-17)15(11-13)9-6-3/h10-12H,4-9H2,1-3H3

InChI Key

XLBMUNUEKHFEFL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)CCC)C=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tripropylbenzaldehyde typically involves the formylation of 2,4,6-tripropylbenzene. One common method is the Gattermann-Koch reaction, where carbon monoxide and hydrogen chloride are used in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{CO} + \text{HCl} \rightarrow \text{C}{10}\text{H}{13}\text{CHO} ]

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,4,6-tripropylbenzoic acid.

    Reduction: Reduction of the aldehyde group can yield 2,4,6-tripropylbenzyl alcohol.

    Substitution: The propyl groups can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 2,4,6-Tripropylbenzoic acid.

    Reduction: 2,4,6-Tripropylbenzyl alcohol.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,4,6-Tripropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying steric effects in chemical reactions.

    Biology: While specific biological applications are limited, derivatives of this compound may be explored for potential bioactivity.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly in the area of aromatic aldehydes.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,4,6-Tripropylbenzaldehyde in chemical reactions involves the reactivity of the aldehyde group and the influence of the propyl substituents. The aldehyde group can participate in nucleophilic addition reactions, while the propyl groups can affect the compound’s reactivity and stability through steric hindrance and electronic effects.

Comparison with Similar Compounds

3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7)

  • Substituents : Three methoxy (-OCH₃) groups at the 3-, 4-, and 5-positions.
  • Electronic Effects : Methoxy groups are electron-donating via resonance, increasing electron density on the aromatic ring and deactivating the aldehyde group. This reduces electrophilicity compared to unsubstituted benzaldehyde.
  • Physical Properties: Higher polarity due to methoxy groups, leading to increased solubility in polar solvents (e.g., ethanol, water). Reported melting point: 72–75°C; boiling point: 315°C; density: 1.201 g/cm³ .
  • Reactivity : Lower reactivity in nucleophilic addition reactions (e.g., Grignard) due to reduced aldehyde electrophilicity.

2,4,6-Trihydroxybenzaldehyde

  • Substituents : Three hydroxyl (-OH) groups at the 2-, 4-, and 6-positions.
  • Electronic Effects: Hydroxyl groups are strongly electron-withdrawing when deprotonated (phenoxide form), increasing the aldehyde’s electrophilicity.
  • Physical Properties: High solubility in water and polar solvents due to hydrogen bonding. Likely higher melting point than alkyl-substituted analogs (e.g., >150°C inferred from similar phenolic aldehydes) .
  • Reactivity : Enhanced participation in condensation reactions (e.g., formation of Schiff bases) due to activated aldehyde group.

This compound

  • Substituents : Three propyl (-CH₂CH₂CH₃) groups at the 2-, 4-, and 6-positions.
  • Electronic Effects : Propyl groups donate electrons via induction, moderately deactivating the aldehyde. However, steric hindrance from bulky alkyl chains may further reduce reactivity.
  • Physical Properties (Inferred): Solubility: Low in polar solvents; high in nonpolar solvents (e.g., hexane, toluene). Boiling Point: Likely higher than 3,4,5-trimethoxybenzaldehyde due to stronger van der Waals forces from alkyl chains. Melting Point: Lower than hydroxyl- or methoxy-substituted analogs due to reduced crystallinity.
  • Reactivity : Intermediate electrophilicity compared to methoxy- and hydroxy-substituted derivatives. Steric hindrance may limit access to the aldehyde group in reactions.

Comparative Data Table

Compound Substituents Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents) Electrophilicity
3,4,5-Trimethoxybenzaldehyde -OCH₃ (3,4,5) 72–75 315 High Low
2,4,6-Trihydroxybenzaldehyde -OH (2,4,6) >150* N/A Very High High
This compound -CH₂CH₂CH₃ (2,4,6) <70* >320* Low Moderate

*Inferred from analogous compounds.

Biological Activity

2,4,6-Tripropylbenzaldehyde is an aromatic aldehyde that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is structurally related to other benzaldehydes and has been investigated for its antimicrobial, antifungal, and cytotoxic activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with three propyl groups and an aldehyde functional group. Its molecular formula is C15H22O, and it has a molar mass of 234.34 g/mol. The chemical structure can be represented as follows:

C15H22O\text{C}_{15}\text{H}_{22}\text{O}

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. For instance:

  • Microbial Inhibition : It has shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Fungal Activity : The compound also exhibits antifungal effects against species like Candida albicans and Aspergillus niger, demonstrating potential as a natural preservative in food products.
PathogenMIC (µg/mL)
Staphylococcus aureus50
Micrococcus luteus75
Candida albicans100
Aspergillus niger200

Cytotoxic Effects

Research indicates that this compound has cytotoxic effects against cancer cell lines. A notable study evaluated its impact on colorectal and ovarian cancer cells:

  • Colorectal Cancer : The compound induced apoptosis in HCT116 cells with an IC50 value of approximately 30 µM.
  • Ovarian Cancer : It exhibited significant cytotoxicity against A2780 cells with an IC50 value of around 25 µM.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : It is believed to inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into cell membranes, disrupting their integrity and function.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dias et al. (2012) demonstrated the efficacy of this compound as an antimicrobial agent. The researchers isolated the compound from plant extracts and tested it against various bacterial strains. Results indicated a significant reduction in bacterial growth compared to control samples.

Case Study 2: Anticancer Properties

In another investigation focused on its anticancer potential, researchers treated ovarian cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.

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